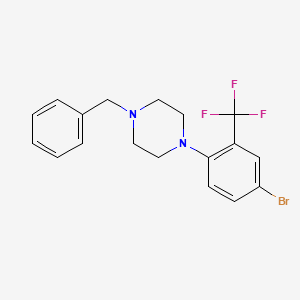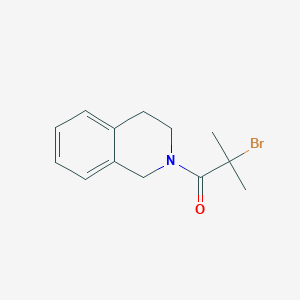
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“2-Bromo-2-methylpropane” is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It’s used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .
Molecular Structure Analysis
The molecular structure of “2-Bromo-2-methylpropane” has the formula (CH3)3CBr . The molecular structure of “2-Bromo-2-methylpropionic acid” has the formula (CH3)2CBrCOOH .Chemical Reactions Analysis
The hydrolysis of “2-Bromo-2-methylpropane” is often cited as a classic example of an SN1 reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-2-methylpropane” include a boiling point of 71-73 °C and a melting point of -20 °C . The physical and chemical properties of “2-Bromo-2-methylpropionic acid” include a boiling point of 198-200 °C and a melting point of 44-47 °C .Scientific Research Applications
Polymer Research
The bromo-methylpropanoyl group of this compound can initiate atom transfer radical polymerization (ATRP) , a method used to make well-defined polymers. This application is crucial for creating polymers with specific lengths and functionalities, which can be used in coatings, biomedical devices, and as precursors for advanced materials.
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of 2-bromo-2-methylpropionic acid , which has been used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .
Mode of Action
It’s known that 2-bromo-2-methylpropane, a related compound, is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides .
Biochemical Pathways
It’s known that 2-bromo-2-methylpropionic acid, a related compound, has been used in the preparation of multifunctional silica colloids by coating with 2-bromo-2-methylpropionic acid stabilized quantum dots (bmpa-qds) and bmpa-stabilized iron oxide particles (bmpa-fe(3)o(4)), along with amine-functionalized poly(amidoamine) (pama) dendrimers .
Result of Action
It’s known that 2-bromo-2-methylpropane, a related compound, causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCRUOTCBYSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



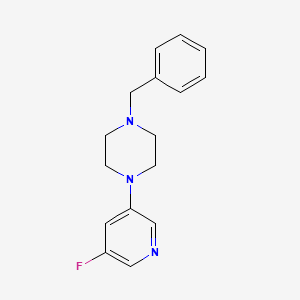
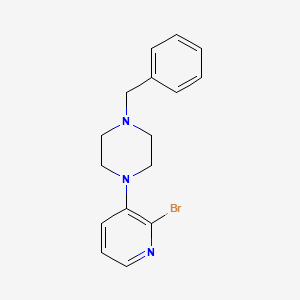
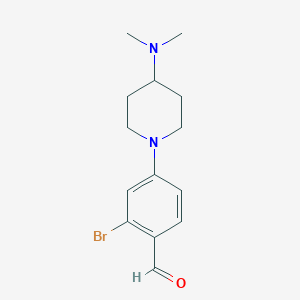



![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)
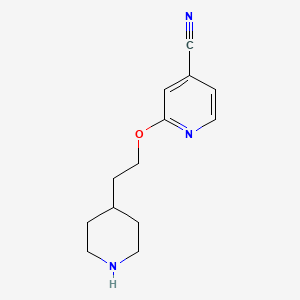

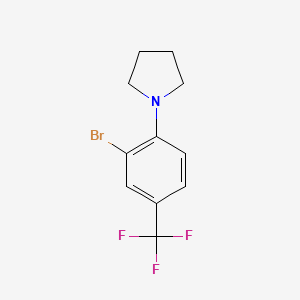
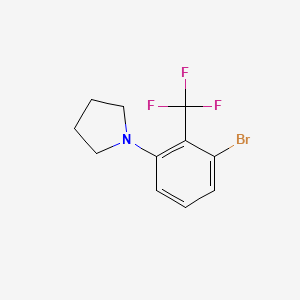
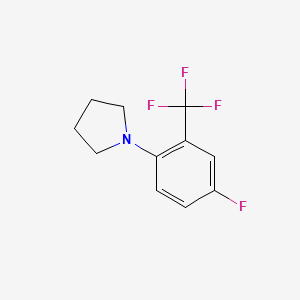
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B1401934.png)
